molecular formula C8H13N3 B1307079 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine CAS No. 883547-15-7

4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine

Cat. No. B1307079
CAS RN: 883547-15-7
M. Wt: 151.21 g/mol
InChI Key: UNDOPZXTORKIIL-UHFFFAOYSA-N
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Description

“4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine” is a chemical compound with the molecular formula C8H13N3 . It has a molecular weight of 151.21 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-5,9H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted boiling point of 353.95°C at 760 mmHg and a predicted density of 1.18 g/cm3 . The compound’s refractive index is predicted to be n20D 1.61 .

Scientific Research Applications

Antioxidant Activity

4,5,6,7-Tetrahydroindazole derivatives have been synthesized and evaluated for their antioxidant activities . The compounds were synthesized using a microwave-assisted Vilsmeier-Haack reaction, which is known for its efficiency in formylating electron-rich arenes . Some of the synthesized compounds showed significant antioxidant activity .

Antimicrobial Activities

Tetrahydroindazolylthiazoles, which include 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine, have been synthesized and tested for their antimicrobial activities . Among the derivatives, some compounds showed strong antibacterial activity against various strains of Staphylococcus aureus and Staphylococcus epidermidis . Other compounds showed good antifungal activity .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel derivatives, such as t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters . These derivatives have been synthesized from cyclic β-keto esters .

Biological Activity Studies

4,5,6,7-Tetrahydro-1H-indazol-3-ylmethanamine has been used in the study of various biological activities . These include studies on interleukin-2 inducible T-Cell kinase inhibitors, AMPA receptor positive allosteric modulators, antitumor, antituberculosis, anti-inflammatory activities .

Drug Development

Due to its various biological activities, 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine has potential applications in drug development . Its derivatives have shown promise as antibacterial and antifungal drugs , and its antioxidant activity could also be beneficial in the development of new drugs .

Chemical Reaction Studies

The compound has been used in the study of chemical reactions, such as the Vilsmeier-Haack reaction . This reaction is used for the formylation of electron-rich arenes, and the compound has been used as a substrate in the study of this reaction .

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDOPZXTORKIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390325
Record name 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine

CAS RN

883547-15-7
Record name 4,5,6,7-Tetrahydro-1H-indazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883547-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine
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